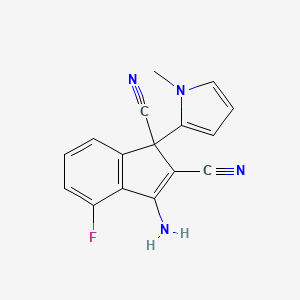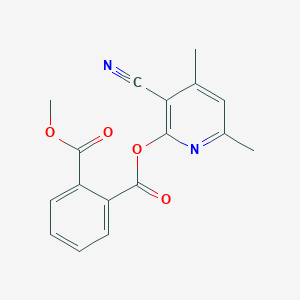![molecular formula C18H12F7N3O2 B3036824 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole CAS No. 400081-40-5](/img/structure/B3036824.png)
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-cancer and anti-diabetic properties .
Synthesis Analysis
The synthesis of similar compounds involves a multistep reaction sequence . The process starts with the condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, which affords the Schiff’s bases. Cyclization of the Schiff bases then yields 1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was elucidated using spectral analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and cyclization .
Applications De Recherche Scientifique
Luminescent Materials
A study by Chen and Chen (2004) explored the optical and electrochemical properties of copoly(aryl ether)s containing bis(3-(trifluoromethyl) phenyl)-1,3,4-oxadiazole and bis(3-(trifluoromethyl)phenyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole segments, highlighting the role of trifluoromethyl groups in enhancing electron affinity in these materials (Chen & Chen, 2004).
PET Radioligands for Brain Imaging
Shrestha et al. (2018) identified compounds including 1,5-bis(4-methoxyphenyl)-3-(alkoxy)-1H-1,2,4-triazoles, for potential use as positron emission tomography (PET) radioligands for imaging brain cyclooxygenase-1, with promising applications in neuroinflammation studies (Shrestha et al., 2018).
Synthesis and Antimicrobial Properties
Rezki et al. (2017) investigated the synthesis and antimicrobial potency of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, revealing that some compounds displayed promising antimicrobial activity (Rezki et al., 2017).
Metal Complex Formation
Stucky et al. (2008) studied the formation of metal complexes with 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, contributing to the understanding of metal-ligand interactions in coordination chemistry (Stucky et al., 2008).
Electronic Properties in OLEDs
Yi et al. (2016) designed and synthesized modified bis-triazolyl-silanes, exploring their applications as electron-transporting materials for blue phosphorescent OLEDs, demonstrating control over orbital energy levels and electronic characteristics (Yi et al., 2016).
Synthesis of Fluorinated Pharmaceuticals
Yang et al. (2014) synthesized a series of pentafluorosulfanyl-containing 1,2,3-triazoles, evaluating their efficacy against human leukemic cells and showing potential as antitumor agents (Yang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F7N3O2/c19-11-1-3-12(4-2-11)28-16(26-10-27-28)14-7-13(29-8-17(20,21)22)5-6-15(14)30-9-18(23,24)25/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTUAXJQIVIFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)
![2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B3036743.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B3036745.png)
![4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol](/img/structure/B3036750.png)
![6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B3036751.png)


![2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B3036756.png)
![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)

![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)
